molecular formula C20H17NO2 B5688698 N-4-biphenylyl-3-methoxybenzamide

N-4-biphenylyl-3-methoxybenzamide

Cat. No. B5688698
M. Wt: 303.4 g/mol
InChI Key: VQOSZEYWSWOJQW-UHFFFAOYSA-N
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Description

N-4-biphenylyl-3-methoxybenzamide, also known as BPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-4-biphenylyl-3-methoxybenzamide acts as a selective antagonist of the TRPV1 channel by binding to a specific site on the channel and preventing the influx of calcium ions into the cell. This results in a decrease in pain sensation and thermoregulation. N-4-biphenylyl-3-methoxybenzamide also inhibits the activity of the Nav1.7 channel by binding to a specific site on the channel and preventing the influx of sodium ions into the cell. This results in a decrease in the transmission of pain signals.
Biochemical and Physiological Effects:
N-4-biphenylyl-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease pain sensation and thermoregulation by blocking the TRPV1 channel. It has also been shown to decrease the transmission of pain signals by blocking the Nav1.7 channel. In addition, N-4-biphenylyl-3-methoxybenzamide has been shown to have anti-inflammatory effects by decreasing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-4-biphenylyl-3-methoxybenzamide is its selectivity for the TRPV1 and Nav1.7 channels, which makes it a useful tool for studying the function of these channels in vitro and in vivo. However, one of the limitations of N-4-biphenylyl-3-methoxybenzamide is its relatively low potency, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of N-4-biphenylyl-3-methoxybenzamide. One direction is the development of more potent analogs of N-4-biphenylyl-3-methoxybenzamide that can be used in experiments. Another direction is the investigation of the effects of N-4-biphenylyl-3-methoxybenzamide on other channels and receptors that are involved in pain sensation and inflammation. Finally, the potential therapeutic applications of N-4-biphenylyl-3-methoxybenzamide in the treatment of pain and inflammation should be further explored.

Synthesis Methods

N-4-biphenylyl-3-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. The resulting compound is then reacted with N-phenylpiperazine to form N-phenyl-3-methoxybenzamide. Finally, N-phenyl-3-methoxybenzamide is reacted with biphenyl-4-amine to form N-4-biphenylyl-3-methoxybenzamide.

Scientific Research Applications

N-4-biphenylyl-3-methoxybenzamide has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation. N-4-biphenylyl-3-methoxybenzamide has also been shown to inhibit the activity of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals.

properties

IUPAC Name

3-methoxy-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-19-9-5-8-17(14-19)20(22)21-18-12-10-16(11-13-18)15-6-3-2-4-7-15/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOSZEYWSWOJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-4-biphenylyl-3-methoxybenzamide

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